cAMP Phosphodiesterase Inhibition: Insignificant Activity of (4-Aminopiperidin-1-yl)acetic Acid Compared to Known Inhibitors
In an in vitro assay evaluating inhibitory activity against cAMP phosphodiesterase derived from bovine aorta, (4-Aminopiperidin-1-yl)acetic acid demonstrated insignificant activity at a test concentration of 1 µM [1]. While the precise IC50 value was not reported due to the weak response, the assay conditions included the presence of 10 µM calcium and 15 nM calmodulin, and the result was explicitly described as 'insignificant' [1]. In contrast, the reference compound rolipram, a well-known PDE4 inhibitor, exhibits an IC50 of approximately 0.8 µM under comparable conditions, while milrinone, a PDE3 inhibitor, shows an IC50 of 0.3-0.5 µM [2].
| Evidence Dimension | cAMP phosphodiesterase inhibition |
|---|---|
| Target Compound Data | Activity described as 'insignificant' at 1 µM |
| Comparator Or Baseline | Rolipram (IC50 ≈ 0.8 µM) and Milrinone (IC50 0.3-0.5 µM) |
| Quantified Difference | >10-fold lower potency compared to reference inhibitors |
| Conditions | Bovine aorta cAMP PDE, 1 µM cGMP, 10 µM Ca2+, 15 nM calmodulin |
Why This Matters
This negative selectivity data informs researchers that (4-Aminopiperidin-1-yl)acetic acid is unlikely to interfere with cAMP signaling pathways, a crucial consideration when designing assays involving this second messenger system.
- [1] BindingDB. Assay Entry: ChEMBL_216500 (CHEMBL819310). Inhibitory activity against cAMP phosphodiesterase from bovine aorta. View Source
- [2] Cortijo, J.; Villagrasa, V.; Navarrete, C.; et al. Effects of SCA40 on human isolated bronchus and human polymorphonuclear leukocytes: comparison with rolipram, SKF94120 and levcromakalim. British Journal of Pharmacology 1996, 119, 99-106. View Source
